molecular formula C10H8BrNO2 B1349429 methyl 5-bromo-1H-indole-2-carboxylate CAS No. 210345-56-5

methyl 5-bromo-1H-indole-2-carboxylate

Cat. No. B1349429
M. Wt: 254.08 g/mol
InChI Key: DNHVXZDHGTWAQW-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-1H-indole-2-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a substituted 1H-indole .


Molecular Structure Analysis

The molecular formula of “Methyl 5-bromo-1H-indole-2-carboxylate” is C10H8BrNO2. Its average mass is 254.080 Da and its monoisotopic mass is 252.973831 Da .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-1H-indole-2-carboxylate” is a solid substance. It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

  • Biotechnological Production

    • Field : Systems Microbiology and Biomanufacturing
    • Application : Indole is a signalling molecule produced both by bacteria and plants. It has value for flavour and fragrance applications, for example, in the food industry or perfumery .
    • Methods : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
    • Results : This approach has led to the production of several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
  • Pharmaceutical Chemistry

    • Field : Pharmaceutical Sciences
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods : Researchers synthesize a variety of indole derivatives for screening different pharmacological activities .
    • Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Synthesis of Alkaloids

    • Field : Organic Chemistry
    • Application : Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Methods : Novel methods of synthesis have been investigated for the construction of indoles as a moiety in selected alkaloids .
    • Results : The application of indole derivatives as biologically active compounds has led to the production of various biologically vital properties .
  • Antiviral Activity

    • Field : Pharmaceutical Sciences
    • Application : Some indole derivatives have shown antiviral activity .
    • Methods : Researchers have prepared 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives and tested them as antiviral agents .
    • Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
  • Synthesis of Renieramycin G Analogs

    • Field : Medicinal Chemistry
    • Application : Indole-2-carboxylic acid, a derivative of indole, is used as a reactant for the stereoselective preparation of renieramycin G analogs .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Preparation of Antiproliferative Agents
    • Field : Medicinal Chemistry
    • Application : Indole-2-carboxylic acid, a derivative of indole, is used as a reactant for the preparation of antiproliferative agents against human leukemia K562 cells .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

“Methyl 5-bromo-1H-indole-2-carboxylate” has been classified with the signal word “Warning”. The hazard statements associated with it are H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction .

properties

IUPAC Name

methyl 5-bromo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHVXZDHGTWAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358760
Record name methyl 5-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-bromo-1H-indole-2-carboxylate

CAS RN

210345-56-5
Record name methyl 5-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-Bromo-1H-indole-2-carboxylic acid (commercial, 10.0 g, 41.6 mmol) in methanol (200 ml) was cooled to 0° C. and saturated with HCl (g). The resulting solution was allowed to warm gradually to room temperature overnight. The solvent was removed in vacuo and the residue treated with 0.88 ammonia (500 ml). The resulting solution was extracted with dichloromethane (3-fold 150 ml) and the combined organics dried (magnesium sulphate) and the solvent removed in vacuo to give the required product as a colourless oil (8.35 g).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RJ Butcher, JP Jasinski, HS Yathirajan… - … Section E: Structure …, 2007 - scripts.iucr.org
The indole ring system in the title compound, C10H8BrNO2, is planar. The sum of the angles around the indole N atom (359.9) indicates sp2-hybridization. The carboxylate group …
Number of citations: 3 scripts.iucr.org
G La Regina, T Sarkar, R Bai, MC Edler… - Journal of medicinal …, 2009 - ACS Publications
New arylthioindoles along with the corresponding ketone and methylene compounds were potent tubulin assembly inhibitors. As growth inhibitors of MCF-7 cells, sulfur derivatives were …
Number of citations: 112 pubs.acs.org
HY Sagong, JD Rosado-Lugo, EJ Bryan… - Medicinal Chemistry …, 2022 - Springer
… Methyl 5-bromo-1H-indole-2-carboxylate (200 mg, 0.79 mmol) and lithium borohydride (86 mg, 3.95 mmol) were dissolved in anhydrous tetrahydrofuran (10 mL) at 0 C, and it was …
Number of citations: 6 link.springer.com
V Gatti - 2012 - iris.uniroma1.it
During eukaryotic cell division, in order for each daughter cell to inherit one and only one copy of each chromosome, the mother cell must replicate its chromosomes exactly once in the …
Number of citations: 3 iris.uniroma1.it
Y He, S Li, Y Zhu, Y Wang, Y Chen, D Zhang… - European Journal of …, 2023 - Elsevier
… Compound 3 (1.1 equiv) and methyl 5-bromo-1H-indole-2-carboxylate (1.0 equiv) were reacted according to general procedure A (chromatography, DCM/MeOH, 10/1) to afford …
Number of citations: 3 www.sciencedirect.com

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